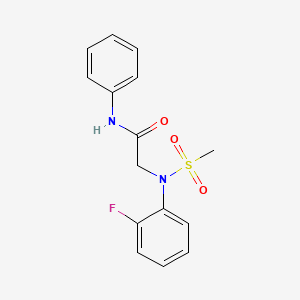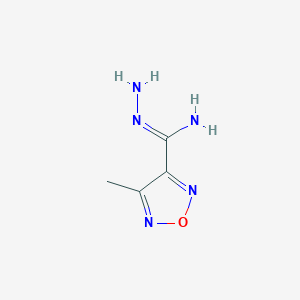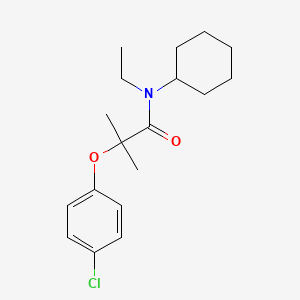
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMPG, is a compound that has been studied for its potential use as a therapeutic agent. It is a member of the family of glycine transporter inhibitors, which have been shown to have effects on the central nervous system. In
作用機序
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting the glycine transporter, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
実験室実験の利点と制限
One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is that it has been shown to be effective in animal models of neurological disorders. Another advantage is that it has a well-understood mechanism of action, which makes it easier to study. However, one limitation is that N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has not yet been tested in humans, so its safety and efficacy in humans are unknown. Another limitation is that the synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is complex and time-consuming, which makes it difficult to produce large quantities of the compound.
将来の方向性
There are many potential future directions for research on N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One area of research could be to test the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in humans. Another area of research could be to explore the potential use of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore ways to optimize the synthesis method of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide to increase yield and purity of the final product.
合成法
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves a multistep process that begins with the reaction of 2-fluoroaniline with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-2-fluoroaniline. This compound is then reacted with phenylglycinol to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. The synthesis method has been optimized to increase yield and purity of the final product.
科学的研究の応用
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBMFOUZODSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)


![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)


